2-Amino-1-(3-iodophenyl)ethanol
Description
2-Amino-1-(3-iodophenyl)ethanol is a substituted phenylethanolamine derivative featuring an amino group and a hydroxyl group on adjacent carbons, with a 3-iodophenyl substituent. The iodine substituent confers significant steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. Such compounds are often intermediates in pharmaceutical synthesis, particularly in adrenergic or neurotransmitter-related applications .
Properties
CAS No. |
852392-20-2 |
|---|---|
Molecular Formula |
C8H10INO |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-amino-1-(3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 |
InChI Key |
KWLGIJVZRSRSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-iodophenyl)ethanol can be achieved through several methods. One common approach involves the iodination of 2-Amino-1-phenylethanol. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Another method involves the reduction of 2-Nitro-1-(3-iodophenyl)ethanol. This can be achieved using reducing agents such as iron powder in the presence of acetic acid or catalytic hydrogenation over palladium on carbon. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation over palladium on carbon.
Substitution: Sodium thiolate in ethanol or sodium alkoxide in methanol.
Major Products Formed
Oxidation: 2-Amino-1-(3-iodophenyl)acetone.
Reduction: 2-Amino-1-(3-iodophenyl)ethane.
Substitution: 2-Amino-1-(3-thiophenyl)ethanol or 2-Amino-1-(3-alkoxyphenyl)ethanol.
Scientific Research Applications
2-Amino-1-(3-iodophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-iodophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 2-Amino-1-(3-iodophenyl)ethanol with similar compounds based on substituent type, molecular properties, and applications:
Electronic and Steric Influences
- Iodo vs. Fluoro/Chloro: The iodine atom’s large atomic radius (1.98 Å vs. Its polarizability may enhance halogen bonding in receptor interactions .
- Methoxy vs. Methyl : Methoxy groups donate electron density via resonance, increasing the phenyl ring’s electron richness, whereas methyl groups exert inductive electron donation. This difference impacts redox stability and intermolecular interactions .
- Trifluoromethyl : The CF₃ group’s strong electron-withdrawing effect and lipophilicity enhance metabolic stability and bioavailability, as seen in antihypertensive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
